(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group, a fluorine atom, and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a carbamate formation reaction using benzyl chloroformate.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-[(benzyloxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16FNO4 |
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Molecular Weight |
281.28 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c1-14(12(17)18)7-11(15)8-16(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,17,18)/t11-,14-/m0/s1 |
InChI Key |
OJJXAHODDQTEOH-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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